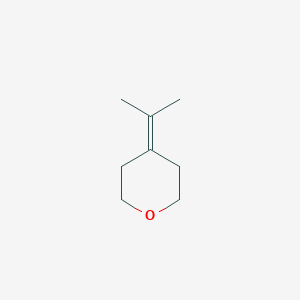

4-(propan-2-ylidene)tetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylideneoxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)8-3-5-9-6-4-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHQHNXCZSBXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCOCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Tetrahydropyran Scaffold and the Introduction of Exocyclic Unsaturation

An In-depth Technical Guide to 4-(Propan-2-ylidene)oxane

The tetrahydropyran (THP), or oxane, ring is a foundational heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its prevalence stems from its ability to act as a conformationally constrained ether, which can improve the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME), by reducing the lipophilicity compared to its carbocyclic analog, cyclohexane.[2] The oxygen atom within the THP ring can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

While many therapeutic agents incorporate a simple THP ring, the introduction of further structural modifications, such as exocyclic unsaturation, opens up new avenues for exploring chemical space and modulating biological activity. This guide focuses on a specific, yet underexplored derivative: 4-(propan-2-ylidene)oxane . This molecule features an isopropylidene group attached to the 4-position of the oxane ring, creating an exocyclic double bond. Such a feature can impart specific conformational rigidity and introduce a site for further chemical elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical structure, a proposed synthetic pathway, predicted spectroscopic data, and potential applications of 4-(propan-2-ylidene)oxane.

Chemical Structure and Nomenclature

The structure of the topic compound consists of a saturated six-membered oxane ring with a propan-2-ylidene substituent at the C4 position.

IUPAC Name: 4-(propan-2-ylidene)oxane

Alternative Name: 4-isopropylidenetetrahydro-2H-pyran

Molecular Formula: C₈H₁₄O

Molecular Weight: 126.20 g/mol

The numbering of the oxane ring begins with the oxygen atom as position 1. The exocyclic double bond at the C4 position introduces a region of planar geometry into the otherwise flexible chair-like conformation of the oxane ring.

Sources

4-isopropylidenetetrahydropyran molecular weight and formula

An In-Depth Technical Guide to 4-Isopropylidenetetrahydropyran: Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecule 4-isopropylidenetetrahydropyran. As a derivative of the tetrahydropyran (THP) scaffold, a privileged structure in medicinal chemistry, this compound holds potential as a building block in the synthesis of novel therapeutics. This document provides a detailed overview of its fundamental properties, a robust synthetic protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications, grounded in established chemical principles.

Core Molecular Properties

4-Isopropylidenetetrahydropyran is a heterocyclic compound featuring a saturated six-membered tetrahydropyran ring with an exocyclic double bond at the C4 position connected to an isopropyl group.

Molecular Formula and Weight

The chemical structure of 4-isopropylidenetetrahydropyran dictates its molecular formula and weight.

-

Molecular Formula: C₈H₁₄O

-

Molecular Weight: 126.20 g/mol

These fundamental properties are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Structural Data

| Property | Value |

| IUPAC Name | 4-propan-2-ylidenetetrahydropyran |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Canonical SMILES | CC(=C1CCOC(C1)C)C |

| InChI Key | InChI=1S/C8H14O/c1-7(2)8-3-5-9-6-4-8/h3-6H2,1-2H3 |

| Topological Polar Surface Area | 9.23 Ų |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Synthesis of 4-Isopropylidenetetrahydropyran

The most direct and efficient synthetic route to 4-isopropylidenetetrahydropyran is via the Wittig reaction, a cornerstone of organic synthesis for olefination of carbonyl compounds.[1][2] This method involves the reaction of a phosphorus ylide with a ketone, in this case, tetrahydropyran-4-one.

Synthetic Rationale and Causality

The Wittig reaction is selected for its high functional group tolerance and reliability in forming carbon-carbon double bonds.[3] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of tetrahydropyran-4-one, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction.[4]

The required Wittig reagent, isopropylidenetriphenylphosphorane, is generated in situ from the corresponding phosphonium salt, isopropyltriphenylphosphonium bromide, by deprotonation with a strong base like n-butyllithium or sodium hydride.

Experimental Workflow: Wittig Olefination

The following diagram outlines the key steps in the synthesis of 4-isopropylidenetetrahydropyran.

Caption: Workflow for the synthesis of 4-isopropylidenetetrahydropyran.

Detailed Synthetic Protocol

Materials:

-

Isopropyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tetrahydropyran-4-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Wittig Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF. b. Cool the ketone solution to 0 °C. c. Transfer the prepared ylide solution to the ketone solution via cannula. d. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 4-isopropylidenetetrahydropyran.

Spectroscopic Profile and Characterization

Due to the scarcity of published experimental data for this specific molecule, the following spectroscopic profile is predicted based on the known values for analogous structures, including the tetrahydropyran ring and the isopropylidene moiety.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The predicted spectra for 4-isopropylidenetetrahydropyran are detailed below.

| ¹H NMR | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| H2, H6 (axial & equatorial) | ~3.6 - 3.8 | Multiplet | 4H | -O-CH ₂- |

| H3, H5 (axial & equatorial) | ~2.2 - 2.4 | Triplet (approx.) | 4H | =C-CH ₂- |

| Methyl Protons | ~1.6 - 1.7 | Singlet | 6H | =C-(CH ₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (δ) [ppm] | Assignment |

| C4 | ~130 - 135 | C =C(CH₃)₂ |

| Quaternary Carbon | ~120 - 125 | C=C (CH₃)₂ |

| C2, C6 | ~65 - 70 | -O-C H₂- |

| C3, C5 | ~30 - 35 | =C-C H₂- |

| Methyl Carbons | ~20 - 25 | =C-(C H₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H (sp³) stretch |

| ~1670 | Medium | C=C (alkene) stretch |

| 1150 - 1050 | Strong | C-O-C (ether) stretch |

The C=C stretch for an exocyclic double bond is a key diagnostic peak, though it may be of medium to weak intensity. The strong C-O-C stretch is characteristic of the tetrahydropyran ring.[5]

Reactivity and Synthetic Potential

The chemical reactivity of 4-isopropylidenetetrahydropyran is dominated by two key features: the ether linkage and the exocyclic double bond.

-

Ether Linkage: The tetrahydropyran ring is generally stable but can be cleaved under strongly acidic conditions (e.g., with HBr or BBr₃).[8]

-

Exocyclic Double Bond: The alkene is nucleophilic and will undergo typical electrophilic addition reactions. This provides a handle for further functionalization:

-

Hydrogenation: Reduction with H₂ over a catalyst (e.g., Pd/C) will yield 4-isopropyltetrahydropyran.

-

Halogenation: Reaction with Br₂ or Cl₂ will lead to dihalo-adducts.

-

Epoxidation: Treatment with a peroxy acid like m-CPBA will form a spiro-epoxide.

-

Hydroboration-Oxidation: This will lead to the anti-Markovnikov addition of a hydroxyl group, yielding (1-(tetrahydropyran-4-yl)propan-2-yl)methanol.

-

Caption: Key reactions of 4-isopropylidenetetrahydropyran.

Applications in Drug Development

The tetrahydropyran (THP) ring is a highly valued scaffold in medicinal chemistry.[9][10] It is considered a "privileged" structure due to its frequent appearance in a wide range of biologically active compounds and natural products.[11]

Key Advantages of the THP Scaffold:

-

Improved Physicochemical Properties: As a bioisostere of a cyclohexane ring, the THP moiety reduces lipophilicity, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[9]

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than corresponding ester or amide bonds.

-

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like enzymes or receptors.[9]

-

Conformational Rigidity: The ring structure reduces the conformational flexibility of a molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity.

4-Isopropylidenetetrahydropyran, with its reactive alkene handle, serves as a versatile starting material for introducing the valuable THP core into more complex molecules, making it a compound of significant interest for the synthesis of new chemical entities in drug discovery programs.

Conclusion

4-Isopropylidenetetrahydropyran is a readily accessible heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis via the robust Wittig reaction from tetrahydropyran-4-one is straightforward. The presence of both a stable THP ring and a reactive exocyclic alkene allows for diverse chemical transformations. For drug development professionals, leveraging this molecule provides a strategic entry point to novel chemical space incorporating the pharmacologically advantageous tetrahydropyran scaffold.

References

-

Lee, D., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 443. Retrieved from [Link][11]

-

Khan, M. M., et al. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Retrieved from [Link][12]

-

Collins, P. M., & Overend, W. G. (1965). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1, 345-350. Retrieved from [Link][13]

-

Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link][1]

-

van denHeuvel, M., Sayers, M., & Singh, G. (2000). 2,5-Dihydroxy-3,4-O-isopropylidene-tetrahydrofuran for the synthesis of heterocycles. ARKIVOC, 2000(5), 748-754. Retrieved from [Link][14]

-

NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook. Retrieved from [Link][5]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link][2]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link] (Note: Specific deep link is not available, but the experiment is a standard university protocol).[15]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link][3]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link][16]

-

ResearchGate. (n.d.). IR spectrum of complex 4. Retrieved from [Link][17]

-

University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link][4]

-

Watanabe, K., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry, 7(3), 551-561. Retrieved from [Link][8]

-

Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link][18]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link][19]

-

PubChem. (n.d.). 4'-Isopropylacetophenone. National Center for Biotechnology Information. Retrieved from [Link][20]

-

Khan Academy. (2014, July 9). IR spectra practice. YouTube. Retrieved from [Link][21]

-

PubChem. (n.d.). 4-Isopropylaniline. National Center for Biotechnology Information. Retrieved from [Link][22]

-

PubChem. (n.d.). 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose. National Center for Biotechnology Information. Retrieved from [Link][23]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. Tetrahydropyran [webbook.nist.gov]

- 6. Tetrahydropyran(142-68-7) IR Spectrum [chemicalbook.com]

- 7. 4-Isopropylpyridine (696-30-0) 1H NMR [m.chemicalbook.com]

- 8. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 13. Synthesis of 3-amino-3,4-dideoxysugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. atc.io [atc.io]

- 16. Tetrahydropyran synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydropyran (CAS 142-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 19. researchgate.net [researchgate.net]

- 20. 4-Isopropylacetophenone | C11H14O | CID 12578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | C12H20O6 | CID 10467781 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Exocyclic Enol Ether in Drug Design: Reactivity & Stereocontrol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Introduction: The Masked Reactive Center

In the architecture of complex natural products (e.g., Bryostatins, Spongistatins) and potent pharmacophores, the exocyclic enol ether on a tetrahydropyran (THP) ring represents a unique "masked" functionality. Unlike a simple alkene, this moiety possesses a polarized double bond enriched by the adjacent oxygen lone pair (

This guide moves beyond basic reactivity to explore the stereoelectronic gating that dictates the outcome of reactions on this scaffold. We focus on the kinetic versus thermodynamic decisions that drug developers must make when functionalizing this motif.

Stereoelectronic Foundations

To predict reactivity, one must understand the ground-state conformation. The exocyclic double bond forces the THP ring into a chair conformation where the planarity of the enol ether imposes specific geometric constraints.

The Anomeric Effect and Axial Attack

Reactions on exocyclic enol ethers are governed by the principle of stereoelectronic control .

-

Axial Attack Preference: Electrophiles (E

) predominantly attack from the axial face. This is not merely steric; it is electronic.[1] The transition state for axial attack allows for stabilizing overlap between the developing -

Oxocarbenium Ion Stability: Protonation or alkylation of the exocyclic position generates an oxocarbenium ion. The stability of this intermediate—and the face from which it is quenched—defines the stereochemistry of the product.

Core Reactivity Profiles

Acid-Mediated Spiroketalization

This is the most critical application of exocyclic enol ethers in synthesis. The enol ether serves as the equivalent of a ketone, which, upon acid catalysis, reveals an oxocarbenium ion that traps a pendant hydroxyl group.

The Challenge: Controlling the spiro-center configuration.

-

Thermodynamic Control: Favors the product where the C-O bond of the newly formed ring is axial to the THP ring (stabilized by the anomeric effect). This typically results in a "double anomeric" stabilization.

-

Kinetic Control: Often achieved using non-protic Lewis acids at low temperatures, favoring the product formed via the transition state with minimal steric reorganization.

Stereoselective Hydrofunctionalization

Hydroboration-Oxidation: Hydroboration of exocyclic enol ethers provides access to hydroxymethyl-substituted THPs.

-

Selectivity: The bulky borane reagent (e.g., 9-BBN or

) approaches from the less hindered equatorial face (anti-stereoelectronic), or the axial face if directed by a neighboring hydroxyl group. -

Outcome: This typically yields the trans-disubstituted product relative to the anomeric center.

Epoxidation: Direct epoxidation (e.g., with m-CPBA or DMDO) yields spiro-epoxides. These are highly reactive intermediates that can undergo "inside-out" rearrangements to form ring-expanded lactones or ketones.

Visualization of Reactivity Pathways[2]

The following diagram illustrates the divergent pathways available to the exocyclic enol ether intermediate, highlighting the decision points between spiroketalization and oxidative rearrangement.

Caption: Divergent mechanistic pathways for exocyclic enol ethers: Acid-catalyzed spiroketalization vs. oxidative rearrangement.

Experimental Protocols

Protocol A: Thermodynamic Spiroketalization (Camphorsulfonic Acid Method)

Objective: Synthesis of the thermodynamically stable [6,6]-spiroketal from a hydroxy-enol ether precursor. Context: This protocol utilizes CSA, a mild organic acid that allows for equilibration to the most stable anomer (stabilized by the double anomeric effect).

Materials:

-

Substrate: Hydroxy-exocyclic enol ether (1.0 equiv)

-

Catalyst: (+)-Camphor-10-sulfonic acid (CSA) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) / Methanol (MeOH) (10:1 v/v)

-

Quench: Triethylamine (

)

Workflow:

-

Preparation: Dissolve the substrate (0.5 mmol) in anhydrous DCM/MeOH (5 mL) under an Argon atmosphere.

-

Initiation: Cool the solution to 0°C. Add CSA (11.6 mg, 0.05 mmol) in one portion.

-

Equilibration: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Note: Monitor by TLC.[2] The kinetic product may form first; extended time is required for equilibration to the thermodynamic product.

-

-

Quench: Add

(0.1 mL) to neutralize the acid. Concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Stereoselective Hydroboration

Objective: Introduction of a hydroxymethyl group with trans-selectivity.

Workflow:

-

Reagent Generation: In a flame-dried flask, generate

in situ or use a commercially available -

Addition: Add the exocyclic enol ether (1.0 equiv) in THF at -78°C.

-

Reaction: Stir at 0°C for 2 hours. The steric bulk of the THP ring directs the borane to the equatorial face.

-

Oxidation: Carefully add NaOH (3M, 2 equiv) followed by

(30%, 2 equiv). Stir for 1 hour. -

Extraction: Extract with

, dry over

Comparative Data: Reactivity of THP Double Bonds

The following table summarizes the reactivity differences between endocyclic (glycal-like) and exocyclic enol ethers.

| Feature | Endocyclic Enol Ether (Glycal) | Exocyclic Enol Ether (Alkylidene) |

| Steric Environment | Planar, ring-constrained | Projecting, more accessible |

| Nucleophilicity | Moderate (delocalized into ring) | High (HOMO is higher energy) |

| Acid Sensitivity | High (Ferrier rearrangement prone) | Very High (Rapid spiroketalization) |

| Major Product | 2,3-Unsaturated glycosides | Spiroketals or C-glycosides |

| Stereocontrol | Directing groups often required | Substrate controlled (Anomeric effect) |

Advanced Application: C-Glycoside Synthesis

Recent advances utilize the exocyclic enol ether as a radical acceptor. By generating a radical at the anomeric position (via photoredox or reductive methods), one can couple the THP core to aryl or alkyl halides. This avoids the instability of O-glycosidic bonds in vivo, a crucial advantage in drug design.

Mechanism:

-

Activation: The exocyclic double bond accepts a radical.

-

Trapping: The resulting radical is trapped, often with high diastereoselectivity due to the chair conformation of the THP ring.

References

-

Mechanism of Spiroketalization

-

Stereoselective Hydroboration

-

Radical Reductions & Conformational Analysis

-

A study of exocyclic radical reductions of polysubstituted tetrahydropyrans. (2013).[11] Journal of Organic Chemistry.

-

-

C-Glycoside Synthesis

-

General Conformational Analysis

- Conformational analysis of 2-methylene-tetrahydropyrans. (2000). Journal of Molecular Graphics and Modelling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic asymmetric isomerization/hydroboration of silyl enol ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic asymmetric isomerization/hydroboration of silyl enol ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A study of exocyclic radical reductions of polysubstituted tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C-O Bond Homolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Tetrahydropyran Scaffold as a Privileged Motif in Drug Discovery

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9115100B2 - Methods and intermediates for preparing pharmaceutical agents - Google Patents [patents.google.com]

Technical Assessment: Acid Stability Profile of 4-Alkylidene Tetrahydropyrans

Executive Summary

4-Alkylidene tetrahydropyrans are exocyclic enol ethers characterized by a high susceptibility to acid-catalyzed transformations. Unlike their endocyclic counterparts (e.g., 3,4-dihydro-2H-pyran, DHP) which are widely used as robust protecting groups, 4-alkylidene analogs are generally transient synthetic intermediates. Under acidic conditions, they exhibit a bifurcated reactivity profile :

-

Hydrolysis: In aqueous acidic media, they rapidly hydrolyze to tetrahydro-4H-pyran-4-one and the corresponding alkyl carbonyl byproduct.

-

Isomerization: Under anhydrous acidic conditions (or with trace acid), they undergo endocyclic olefin migration to form thermodynamically more stable 3,6-dihydro-2H-pyrans or 3,4-dihydro-2H-pyrans.

This guide details the mechanistic underpinnings of this instability, provides protocols for kinetic assessment, and outlines strategies for handling these moieties in drug discovery workflows.

Mechanistic Underpinnings

The acid instability of 4-alkylidene tetrahydropyrans stems from the electron-donating capability of the ring oxygen, which stabilizes the developing positive charge during protonation.

The Hydrolytic Pathway (Aqueous Acid)

In the presence of water, the reaction is driven by the formation of a tertiary oxocarbenium ion. The rate-limiting step is typically the initial protonation of the exocyclic

Figure 1: Mechanism of acid-catalyzed hydrolysis. The resonance stabilization from the ring oxygen facilitates rapid protonation.

The Isomerization Pathway (Anhydrous/Lewis Acid)

In the absence of a nucleophile (water), the oxocarbenium intermediate cannot collapse to a ketone. Instead, it eliminates a proton from an adjacent ring carbon, leading to the endocyclic enol ether. This is often thermodynamically favored (Zaitsev-like rule) but remains acid-sensitive.

Stability Spectrum & Factors

The hydrolytic half-life (

| Parameter | Effect on Stability | Mechanistic Rationale |

| Exocyclic Substitution | Decreases Stability | Alkyl groups at the |

| Acid Strength (pKa) | Linear Correlation | Rate follows Brønsted catalysis laws. Strong acids (TFA, HCl) cause immediate hydrolysis; weak acids (AcOH) allow slow degradation. |

| Solvent Polarity | Decreases Stability | Polar solvents stabilize the polar transition state leading to the oxocarbenium ion. |

| Temperature | Decreases Stability | Hydrolysis typically follows Arrhenius behavior; significant degradation can occur even at 0°C with strong acids. |

Comparative Reactivity:

Experimental Protocols for Stability Assessment

Protocol A: In-Situ NMR Kinetic Monitoring (Self-Validating)

This method provides real-time quantitative data on hydrolysis rates and detects isomerization intermediates.

Materials:

-

Substrate: 10 mg 4-alkylidene tetrahydropyran.

-

Solvent: 0.6 mL

(Acetonitrile-d3). -

Acid Source: 0.01 M

in -

Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid).

Workflow:

-

Dissolve substrate and internal standard in

in an NMR tube. -

Acquire a

spectrum to establish the integral ratio. -

Add

solution (10-50 µL) and mix immediately. -

Acquire arrayed

NMR spectra every 2 minutes for 1 hour. -

Validation: Monitor the disappearance of the exocyclic vinylic proton (typically

4.5–5.5 ppm) and the appearance of the ketone -

Calculation: Plot

vs. time. The slope

Protocol B: HPLC Forced Degradation (ICH Guideline Aligned)

Used for determining purity profiles and isolating stable byproducts.

Workflow:

-

Preparation: Prepare a 1 mg/mL stock solution in neutral Methanol/Water (50:50).

-

Acid Stress: Add equal volume of 0.1 N HCl.

-

Incubation: Hold at 25°C. Inject aliquots at 0, 1, 4, and 24 hours.

-

Quenching (Critical): Before injection, neutralize the aliquot with 0.1 N NaOH or dilute into a pH 7.0 buffer to prevent on-column hydrolysis.

-

Detection: Monitor at 210 nm (carbonyl formation) or using ELSD/CAD if UV chromophores are weak.

Synthetic Utility & Mitigation Strategies

Despite their instability, these motifs are valuable in Prins cyclizations and Hetero-Diels-Alder reactions. To utilize them successfully:

-

Buffered Media: Perform reactions in the presence of solid buffers (e.g.,

, -

Workup: Always wash organic layers with saturated aqueous

before concentration. Avoid acidic drying agents (some silica gels are acidic; use basic alumina or pre-treated silica). -

Purification: If column chromatography is necessary, pre-treat the silica gel with 1% Triethylamine/Hexanes to neutralize surface silanol groups.

Workflow: Handling Acid-Sensitive Enol Ethers

Figure 2: Optimized workflow for the isolation and storage of acid-sensitive 4-alkylidene tetrahydropyrans.

References

-

Kinetics of Enol Ether Hydrolysis : Hall, C. D., & Le, V. T. (1998). Kinetics and mechanism of the hydrolysis of tetrahydro-2-furyl and tetrahydropyran-2-yl alkanoates. Journal of the Chemical Society, Perkin Transactions 2, 1483-1488. Link

- Synthesis and Reactivity: Hansch, M., Illgen, K., & Reissig, H. U. (1995). Synthesis of 4-Alkylidene- and 4-Alkenyl-tetrahydropyrans. Chemische Berichte, 128(10), 1039-1043.

-

General Enol Ether Stability : BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Enol Ethers. Link

-

Isomerization Pathways : Kazaryan, P. I., et al. (1986). Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2H-pyrans. Chemistry of Heterocyclic Compounds, 21, 9. Link

- Protecting Group Context: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Methodological & Application

synthesis of 4-(propan-2-ylidene)tetrahydro-2H-pyran via Wittig reaction

An Application Note on the Synthesis of 4-(propan-2-ylidene)tetrahydro-2H-pyran via the Wittig Reaction

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a valuable heterocyclic scaffold. The synthesis is achieved through the Wittig reaction, a cornerstone of modern organic chemistry for olefination. This document details the two-stage process: the initial preparation of the non-stabilized phosphorus ylide from isopropyltriphenylphosphonium bromide, followed by its reaction with tetrahydro-4H-pyran-4-one. We delve into the causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, offering field-proven insights for researchers in organic synthesis and drug development. The protocols are designed to be self-validating, with clear checkpoints and characterization guidelines.

Introduction: The Significance of the Tetrahydropyran Motif

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] As a bioisostere of cyclohexane, the THP moiety can improve aqueous solubility and introduce a hydrogen bond acceptor (the ring oxygen), which can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates.[2] The synthesis of THP derivatives with specific substitution patterns is therefore of high interest to the pharmaceutical industry.[1][3][4]

The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), stands as a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[5][6][7] Its principal advantage is the unambiguous placement of the carbon-carbon double bond, avoiding the isomeric mixtures often seen in elimination reactions.[5][7] This application note focuses on the creation of an exocyclic double bond on the THP ring, transforming a ketone (tetrahydro-4H-pyran-4-one) into the target alkene, this compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the preparation of the key Wittig reagent, isopropylidenetriphenylphosphorane. The second stage is the Wittig reaction itself, where the generated ylide reacts with the ketone to yield the final product.

Diagram 1: High-level experimental workflow for the synthesis.

Mechanistic Considerations: The Wittig Reaction Pathway

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the ketone. This forms a transient, four-membered heterocyclic intermediate known as an oxaphosphetane.[7][8][9] This intermediate rapidly and irreversibly decomposes to form the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[9]

Diagram 2: The core mechanism of the Wittig reaction.

For this synthesis, we use a non-stabilized ylide (one where the carbanion is only stabilized by the adjacent phosphorus). Non-stabilized ylides are highly reactive and are known to react with both aldehydes and ketones, making them suitable for this transformation.[5][9]

Experimental Protocols

Safety Precaution: This procedure involves pyrophoric (n-butyllithium), flammable (THF, ether, hexanes), and toxic reagents. All steps must be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Stage 1: Preparation of Isopropyltriphenylphosphonium Bromide

This initial step creates the phosphonium salt precursor to the ylide via a bimolecular nucleophilic substitution (SN2) reaction.[10]

-

Reagents & Materials:

-

Triphenylphosphine (PPh₃)

-

2-Bromopropane (Isopropyl bromide)

-

Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

-

Protocol:

-

To an oven-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).

-

Dissolve the triphenylphosphine in anhydrous toluene.

-

Add 2-bromopropane (1.1 eq) to the solution.[11]

-

Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 48-72 hours.[11] A white precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white crystalline powder, isopropyltriphenylphosphonium bromide, under high vacuum. The product is hygroscopic and should be stored in a desiccator.

-

Stage 2: Synthesis of this compound

This stage involves the in situ generation of the ylide followed by the immediate reaction with the ketone.

-

Reagents & Materials:

-

Isopropyltriphenylphosphonium bromide (from Stage 1)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Tetrahydro-4H-pyran-4-one

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or three-neck round-bottom flask

-

Syringes and needles for inert atmosphere transfers

-

Low-temperature bath (dry ice/acetone, -78 °C)

-

| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |

| Isopropyltriphenylphosphonium bromide | 385.29 | 1.1 | 11.0 | 4.24 g |

| Anhydrous THF | - | - | - | 50 mL |

| n-Butyllithium (1.6 M in hexanes) | - | 1.05 | 10.5 | 6.56 mL |

| Tetrahydro-4H-pyran-4-one | 100.12 | 1.0 | 10.0 | 1.00 g |

-

Protocol:

-

Ylide Generation: a. Add isopropyltriphenylphosphonium bromide (1.1 eq) to an oven-dried flask equipped with a magnetic stir bar. b. Seal the flask and purge with an inert atmosphere. c. Add anhydrous THF (50 mL) via syringe. Stir to form a suspension. d. Cool the suspension to -78 °C using a dry ice/acetone bath. e. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. A deep orange or reddish color indicates the formation of the ylide.[12] f. Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

-

Wittig Reaction: a. Re-cool the ylide solution to -78 °C. b. In a separate vial, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in a minimal amount of anhydrous THF (approx. 5 mL). c. Add the ketone solution dropwise to the cold ylide solution via syringe over 20 minutes. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). The disappearance of the deep color indicates the consumption of the ylide.

-

Workup and Purification: a. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Transfer the mixture to a separatory funnel and add diethyl ether. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. e. The crude product will be a mixture of the desired alkene and the triphenylphosphine oxide (TPPO) byproduct. Purification is essential. f. Purification Strategy: TPPO is notoriously difficult to separate from nonpolar products.[13] The most common method is flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate gradient, starting with 100% hexanes). The less polar alkene product will elute before the more polar TPPO.[13]

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and column purification. Product Rf ≈ 0.7 (Hexanes:EtOAc 9:1).

-

¹H and ¹³C NMR Spectroscopy: Confirm the structure. Expect signals corresponding to the isopropylidene group (two methyl singlets in ¹H NMR, a quaternary C=C signal in ¹³C NMR) and the tetrahydropyran ring.[14][15]

-

Mass Spectrometry (MS): Confirm the molecular weight of the product (C₈H₁₄O, MW = 126.19 g/mol ).[16]

Conclusion

The Wittig reaction provides an effective and regioselective route to this compound. Careful execution under anhydrous and inert conditions is critical for success, particularly during the formation of the highly reactive, non-stabilized ylide. The primary challenge in this synthesis lies in the purification step, where efficient removal of the triphenylphosphine oxide byproduct is necessary to obtain the pure target compound. This protocol provides a robust framework for researchers to access this and similar exocyclic alkenes, which are valuable building blocks in synthetic and medicinal chemistry.

References

-

Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Wittig reaction purification for products with very low polarity Source: Taylor & Francis Online URL: [Link]

-

Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Wittig Reaction - Common Conditions Source: The Organic Reaction Resource URL: [Link]

-

Title: phosphonium ylides Source: YouTube URL: [Link]

-

Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Wittig Reaction Source: Dalal Institute URL: [Link]

-

Title: Synthesis of an Alkene via the Wittig Reaction Source: University of Colorado Boulder URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F Source: RSC Publishing URL: [Link]

-

Title: Synthesis of an Alkene via the Wittig Reaction Source: Chem 344, University of Wisconsin-Madison URL: [Link]

- Title: Process for the purification of phosphonium salts Source: Google Patents URL

-

Title: The Wittig Reaction: Synthesis of Alkenes Source: St. Olaf College URL: [Link]

-

Title: The Wittig Reaction Forms an Alkene Source: Chemistry LibreTexts URL: [Link]

-

Title: Phosphorus ylide chemistry investigated for dihydrotachysterol2 metabolite side-chain synthesis the Wittig approach Source: ResearchGate URL: [Link]

-

Title: Isopropyltriphenylphosphonium bromide monohydrate Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Wittig Reaction Source: University of California, Irvine URL: [Link]

- Title: Preparation method of [3-(dimethylamino)

-

Title: Recent Advances in the Synthesis of 2H-Pyrans Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: vinyl triphenylphosphonium bromide Source: Organic Syntheses URL: [Link]

-

Title: Recent Advances in the Synthesis of 2H-Pyrans Source: MDPI URL: [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 26170-24-1 / this compound | BTCpharm华祥医药 [btcpharm.com]

Application Note & Protocol: Epoxidation of 4-(Propan-2-ylidene)tetrahydro-2H-pyran using m-CPBA

Introduction: The Strategic Importance of Epoxides in Synthesis

Epoxides, or oxiranes, are highly valuable three-membered cyclic ethers that serve as versatile synthetic intermediates in the development of complex molecules, including pharmaceuticals and fine chemicals. Their utility stems from the inherent ring strain, which facilitates regioselective and stereoselective ring-opening reactions with a wide array of nucleophiles. The epoxidation of alkenes is a fundamental transformation in organic chemistry, and the use of meta-chloroperoxybenzoic acid (m-CPBA) remains a preferred method due to its reliability, predictability, and operational simplicity.[1][2]

This application note provides a comprehensive guide to the epoxidation of 4-(propan-2-ylidene)tetrahydro-2H-pyran, a tetrasubstituted cyclic alkene, using m-CPBA. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insight: The Concerted Pathway of Oxygen Transfer

The epoxidation of an alkene with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.[3][4] In this single-step process, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[1] Simultaneously, several bond formations and cleavages occur: two new carbon-oxygen bonds form to create the epoxide ring, the weak oxygen-oxygen bond of the peroxyacid breaks, and a proton is transferred to the newly formed carbonyl group of the meta-chlorobenzoic acid byproduct.[5][6]

A key feature of this mechanism is its syn-stereospecificity. The oxygen atom is delivered to the same face of the double bond, meaning the stereochemistry of the starting alkene is directly translated to the product epoxide.[1][5][7] For a prochiral alkene like this compound, this reaction will result in the formation of a racemic mixture of enantiomeric epoxides.

Diagram 1: The "Butterfly" Transition State

Caption: Concerted mechanism of m-CPBA epoxidation.

Experimental Protocol

This protocol is designed for the epoxidation of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | Reagent | Commercially Available | Purity ≥95% |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent | Commercially Available | Typically ≤77% purity for safety |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For work-up |

| Saturated Sodium Sulfite (Na₂SO₃) | Aqueous | Prepared in-house | For quenching excess peroxide |

| Brine (Saturated NaCl) | Aqueous | Prepared in-house | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | Drying agent |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

| Hexanes | HPLC Grade | Commercially Available | Eluent |

| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent |

Safety Precautions

-

m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when pure. It may cause fire upon contact with flammable materials. [8][9] Handle with care, avoiding friction and impact. Commercial grades with residual water are more stable.[8]

-

Perform all operations in a well-ventilated chemical fume hood. [10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and safety goggles. [10][12][13] A face shield is also recommended.[10]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.13 mmol).

-

Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of m-CPBA:

-

In a separate beaker, weigh out m-CPBA (77% purity, 2.00 g, approx. 8.91 mmol, 1.25 equivalents). Causality: Using a slight excess of m-CPBA ensures complete consumption of the starting alkene. The purity of commercial m-CPBA must be accounted for when calculating the molar quantity.

-

Add the m-CPBA to the stirred alkene solution portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm.

-

Rinse the beaker with a small amount of DCM (2-3 mL) to ensure all the m-CPBA is transferred to the reaction flask.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 9:1 Hexanes:Ethyl Acetate. The product epoxide should have a lower Rf value than the starting alkene. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

-

Slowly add 20 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA. Expert Insight: While sodium thiosulfate is also effective, some sources suggest avoiding sulfites as they can be nucleophilic and potentially open the epoxide ring under certain conditions.[14] However, for many substrates, it is a standard and effective quenching agent. The quench should be performed at 0°C to minimize any potential side reactions.

-

Stir vigorously for 15-20 minutes. Test for the absence of peroxides using potassium iodide-starch paper (the paper should remain white).

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) (2x), 20 mL of water, and 20 mL of brine. Causality: The NaHCO₃ wash is crucial for removing the acidic byproduct, m-chlorobenzoic acid.[15]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[3][10]

-

Pack a column with silica gel using a slurry method in hexanes.

-

Load the crude product onto the column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified epoxide as a colorless oil.

-

Diagram 2: Experimental Workflow

Caption: Workflow for m-CPBA epoxidation and purification.

Expected Results & Data Summary

The epoxidation of this compound is expected to proceed cleanly to afford the corresponding spiro-epoxide.

| Parameter | Expected Value | Notes |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Yield | 85 - 95% | Based on typical m-CPBA epoxidations. |

| Product Appearance | Colorless Oil | After purification. |

| TLC (9:1 Hex:EtOAc) | Rf ≈ 0.4 (Varies) | Product should be more polar than starting material. |

| ¹H NMR | Absence of olefinic protons | Appearance of new signals for epoxide protons. |

| ¹³C NMR | Absence of sp² carbons | Appearance of new signals for sp³ carbons of the epoxide. |

Conclusion

The use of m-CPBA provides a robust and high-yielding method for the synthesis of 1,1-dimethyl-5-oxaspiro[2.5]octane from this compound. The protocol detailed herein is built upon established principles of organic synthesis and emphasizes both procedural efficacy and laboratory safety. The key to success lies in careful control of reaction temperature, effective monitoring, and a thorough aqueous work-up to remove the peroxyacid residues and the carboxylic acid byproduct. This transformation furnishes a valuable epoxide intermediate, ready for further elaboration in multi-step synthetic campaigns.

References

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

-

Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]

-

Kilway, K. V., & Clevenger, R. (2007). Experiment 2: Epoxidation of Cholesterol. University of Missouri – Kansas City. [Link]

-

YAK Science. (2015, November 8). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. [Link]

-

Acros Organics. (n.d.). m-CPBA Technical Data Sheet. [Link]

-

ResearchGate. (n.d.). The mechanism of epoxidation reaction induced by m−CPBA. [Link]

-

Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]

-

Visualize Organic Chemistry. (n.d.). Alkene epoxidation. [Link]

- Google Groups. (2006, July 28). mcpba workup.

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

-

Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

-

Indian Academy of Sciences. (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. [Link]

-

designer-drug.com. (n.d.). m-CHLOROPERBENZOIC ACID. [Link]

-

Reddit. (2023, May 17). Sensitivity of epoxides. [Link]

-

Organic Chemistry I Lab. (n.d.). Project 5E – S23. [Link]

-

Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3.6 Epoxidation of Alkenes. [Link]

Sources

- 1. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. blog.richmond.edu [blog.richmond.edu]

- 8. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. static.fishersci.eu [static.fishersci.eu]

- 12. fishersci.fi [fishersci.fi]

- 13. aksci.com [aksci.com]

- 14. reddit.com [reddit.com]

- 15. mcpba workup [groups.google.com]

Application and Protocol Guide: Ozonolysis of 4-Isopropylidenetetrahydro-2H-pyran

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes, yielding carbonyl compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran. This substrate, featuring an exocyclic double bond on a tetrahydropyran ring, serves as an excellent model for understanding the cleavage of substituted alkenes within a cyclic framework. We will delve into the reaction mechanism, provide detailed experimental protocols for both reductive and oxidative workups, discuss the expected products, and emphasize critical safety considerations.

Theoretical Background and Mechanism

The ozonolysis of an alkene proceeds via the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.[1] This mechanism elucidates the formation of an initial, unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The final products of the reaction are determined by the method used to work up this ozonide intermediate.

The Criegee Mechanism

The generally accepted mechanism for ozonolysis involves the following key steps[1][2]:

-

1,3-Dipolar Cycloaddition of Ozone: Ozone adds across the carbon-carbon double bond of the alkene in a concerted 1,3-dipolar cycloaddition to form a highly unstable primary ozonide (molozonide).

-

Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate.

-

1,3-Dipolar Cycloaddition of the Criegee Intermediate: The carbonyl oxide and the carbonyl compound then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide.

Mechanism of Ozonolysis of 4-Isopropylidenetetrahydro-2H-pyran

For 4-isopropylidenetetrahydro-2H-pyran, the ozonolysis reaction begins with the attack of ozone on the exocyclic double bond.

Figure 1: Criegee mechanism for the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran.

The cleavage of the double bond in 4-isopropylidenetetrahydro-2H-pyran initially yields acetone and a carbonyl oxide intermediate derived from the tetrahydropyran ring. These two species then recombine to form the secondary ozonide.

Products: The Importance of the Work-up

The final products of the ozonolysis reaction are determined by the treatment of the secondary ozonide in the work-up step. There are two primary types of work-up: reductive and oxidative.

Reductive Work-up

A reductive work-up cleaves the ozonide to yield aldehydes and/or ketones.[3] Common reducing agents include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine.[3] For the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran, a reductive work-up will yield two carbonyl compounds.

-

Expected Products:

-

Tetrahydro-4H-pyran-4-one: A cyclic ketone.

-

Acetone: From the isopropylidene group.

-

The reaction can be summarized as follows:

Figure 2: Products of reductive workup of the secondary ozonide.

Oxidative Work-up

An oxidative work-up will oxidize any aldehydes formed to carboxylic acids.[4][3] Ketones, being resistant to further oxidation under these conditions, remain unchanged. A common reagent for oxidative work-up is hydrogen peroxide (H₂O₂).[3] In the case of 4-isopropylidenetetrahydro-2H-pyran, since both primary products are ketones, an oxidative work-up will yield the same products as a reductive work-up.

-

Expected Products:

-

Tetrahydro-4H-pyran-4-one

-

Acetone

-

Experimental Protocols

Safety First: Ozonolysis must be conducted in a well-ventilated fume hood due to the toxicity of ozone.[5][6] Ozone is a powerful oxidizing agent and can form explosive peroxides and ozonides.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. A blast shield is also highly recommended.

General Setup for Ozonolysis

A typical ozonolysis setup consists of an ozone generator, a reaction flask equipped with a gas dispersion tube, a cooling bath, and a trap to decompose excess ozone.

Figure 3: Schematic of a typical laboratory ozonolysis setup.

Protocol for Ozonolysis with Reductive Work-up (DMS)

This protocol details the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran followed by a reductive work-up using dimethyl sulfide.

Materials and Reagents:

| Reagent/Material | Quantity | Purity/Grade |

| 4-Isopropylidenetetrahydro-2H-pyran | 1.0 g (7.92 mmol) | >95% |

| Dichloromethane (DCM), anhydrous | 50 mL | ACS Grade |

| Methanol, anhydrous | 25 mL | ACS Grade |

| Dimethyl sulfide (DMS) | 1.2 mL (16.3 mmol) | >99% |

| Sudan Red 7B (optional indicator) | trace | - |

| Dry ice | As needed | - |

| Acetone | As needed | Technical Grade |

Procedure:

-

Reaction Setup:

-

Dissolve 4-isopropylidenetetrahydro-2H-pyran (1.0 g, 7.92 mmol) in a 3:1 mixture of anhydrous dichloromethane and methanol (75 mL total) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a gas outlet tube connected to a potassium iodide trap.

-

If using an indicator, add a small amount of Sudan Red 7B to the solution.

-

Cool the flask to -78 °C using a dry ice/acetone bath.[2][8]

-

-

Ozonolysis:

-

Start the magnetic stirrer.

-

Turn on the ozone generator and bubble a stream of ozone through the solution.

-

Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the presence of excess ozone, or until the red color of the indicator disappears.[2] This typically takes 30-60 minutes depending on the ozone generator's output.

-

-

Quenching Excess Ozone:

-

Turn off the ozone generator but continue to bubble oxygen or nitrogen through the solution for 10-15 minutes to remove any dissolved ozone.[9]

-

-

Reductive Work-up:

-

While keeping the solution at -78 °C, slowly add dimethyl sulfide (1.2 mL, 16.3 mmol) via syringe.

-

Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours or overnight.

-

-

Isolation and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate tetrahydro-4H-pyran-4-one and separate it from the volatile acetone and dimethyl sulfoxide (DMSO) byproduct.

-

Protocol for Ozonolysis with Oxidative Work-up (H₂O₂)

This protocol describes the ozonolysis of 4-isopropylidenetetrahydro-2H-pyran followed by an oxidative work-up with hydrogen peroxide.

Materials and Reagents:

| Reagent/Material | Quantity | Purity/Grade |

| 4-Isopropylidenetetrahydro-2H-pyran | 1.0 g (7.92 mmol) | >95% |

| Dichloromethane (DCM), anhydrous | 75 mL | ACS Grade |

| Hydrogen peroxide (H₂O₂) | 5 mL | 30% aqueous solution |

| Acetic acid (optional) | 5 mL | Glacial |

| Dry ice | As needed | - |

| Acetone | As needed | Technical Grade |

Procedure:

-

Reaction Setup and Ozonolysis:

-

Follow steps 1-3 from the reductive work-up protocol (Section 3.2).

-

-

Oxidative Work-up:

-

After purging the excess ozone, slowly add 30% hydrogen peroxide (5 mL) to the cold reaction mixture.

-

If desired, acetic acid (5 mL) can be added to facilitate the work-up.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Stir vigorously for 4-6 hours. The reaction may be gently heated (e.g., to 40-50 °C) to ensure complete conversion of the ozonide.

-

-

Isolation and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in the reductive work-up protocol.

-

Safety and Handling Precautions

-

Ozone: Ozone is a highly toxic and corrosive gas.[5][6] All operations involving ozone must be performed in a well-ventilated fume hood.[6] Ensure there are no leaks in the ozonolysis setup.

-

Explosion Hazard: Ozonides and peroxides are potentially explosive, especially in concentrated form.[7] Never heat or distill the reaction mixture before the work-up is complete and you have confirmed the absence of peroxides (e.g., with peroxide test strips).[6]

-

Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.

-

Dimethyl Sulfide (DMS): DMS has a strong, unpleasant odor and is flammable. Handle it in a fume hood.

-

Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Handle with appropriate gloves and eye protection.

Conclusion

The ozonolysis of 4-isopropylidenetetrahydro-2H-pyran is a straightforward and high-yielding method for the synthesis of tetrahydro-4H-pyran-4-one, a valuable building block in organic synthesis. The choice of reductive or oxidative work-up is less critical for this particular substrate as both yield the same ketone products. The protocols provided herein offer a reliable and detailed guide for performing this reaction safely and efficiently. As with all chemical procedures, a thorough understanding of the mechanism and potential hazards is paramount for successful and safe execution.

References

-

What is the Difference Between Oxidative and Reductive Ozonolysis - Pediaa.Com. (2023, July 13). Available at: [Link]

-

Ozonolysis - Criegee Mechanism - Organic Chemistry Portal. Available at: [Link]

-

Alkene Reactions: Ozonolysis - Master Organic Chemistry. (2013, April 23). Available at: [Link]

-

Ozonolysis - Wikipedia. Available at: [Link]

-

Ozonolysis with Reductive Workup (O3, then DMS). Available at: [Link]

-

Ozonolysis Step by Step Experimental Procedure. (2025, July 13). YouTube. Available at: [Link]

-

Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes - SATHEE - IIT Kanpur. Available at: [Link]

- Hillers, S., & Niklaus, A. (1993). Ozonolysis of cyclic enol ethers: an efficient strategy to aldol and homoaldol compounds. The Journal of Organic Chemistry, 58(12), 3169-3171.

-

Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety. Available at: [Link]

-

Using Ozone in Organic Chemistry Lab: The Ozonolysis of Eugenol - ACS Publications. (2007, December 1). Available at: [Link]

-

1-oxo-2-cyclohexenyl-2-carbonitrile - Organic Syntheses Procedure. Available at: [Link]

-

Ozonolysis of silyl enol ethers - CORE. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Training Recommendations - Purdue Chemistry. Available at: [Link]

- Sadezky, A., et al. (2006). Ozonolysis of enol ethers: formation of SOA and oligomers. Atmospheric Chemistry and Physics, 6(12), 5629-5670.

-

SAFETY MANUAL FOR THE USE OF OZONE. (2013). Available at: [Link]

-

Ozonolysis of cyclic enol ethers: an efficient strategy to aldol and homoaldol compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Ozonolysis of Enol Ethers, Part 101: A Mechanistic Study of the Regioselectivity of Ozone Oxygen Distribution During Ozonolysis of Exocyclic 2Alkoxy alkylidene 1Mono and 1,3-Dicarbonyl Compounds - ResearchGate. (2015, August 28). Available at: [Link]

-

Ozonolysis - Chemistry Steps. Available at: [Link]

-

Ozonolysis - Chemistry LibreTexts. (2023, January 22). Available at: [Link]

Sources

- 1. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 2. Ozonolysis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pediaa.com [pediaa.com]

- 5. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 6. gla.ac.uk [gla.ac.uk]

- 7. chem.purdue.edu [chem.purdue.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

optimizing base selection for isopropyltriphenylphosphonium ylide formation

Welcome to the technical support center for optimizing the formation of isopropyltriphenylphosphonium ylide. This guide is designed for researchers, chemists, and drug development professionals who utilize the Wittig reaction and seek to master the critical first step: efficient and reliable ylide generation. We will move beyond simple protocols to explore the chemical principles that govern base selection, enabling you to troubleshoot issues and adapt procedures to your specific synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What makes isopropyltriphenylphosphonium ylide challenging to form?

Isopropyltriphenylphosphonium salts are precursors to non-stabilized ylides.[1] Unlike stabilized ylides, where an adjacent electron-withdrawing group (like an ester or ketone) delocalizes the negative charge on the carbanion, non-stabilized ylides lack this feature.[1][2] This has two major consequences:

-

Increased Basicity: The resulting ylide is a very strong base and highly reactive.[2][3]

-

Higher pKa of the Phosphonium Salt: The alpha-protons on the phosphonium salt are less acidic than those on precursors to stabilized ylides. The pKa of alkyltriphenylphosphonium salts is estimated to be in the range of 22-35, requiring a very strong base for complete and irreversible deprotonation.[3][4][5]

The presence of the isopropyl group also introduces significant steric bulk, which can influence the accessibility of the alpha-proton to the base.[6][7]

Q2: Which base is theoretically the best for deprotonating isopropyltriphenylphosphonium bromide?

The fundamental principle for selecting a base is that its conjugate acid must be a much weaker acid (i.e., have a much higher pKa) than the phosphonium salt. This ensures that the deprotonation equilibrium lies far to the side of the ylide.

Based on this, organolithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), or tert-butyllithium (t-BuLi) are the most effective choices.[5][8] Their conjugate acid, butane, has a pKa of ~50, making the deprotonation of the phosphonium salt (pKa ~22-35) rapid and essentially irreversible.[9]

Other strong bases like sodium hydride (NaH) and sodium or potassium hexamethyldisilazide (NaHMDS, KHMDS) are also viable options.

Q3: Can I use potassium tert-butoxide (KOtBu)? I've seen it used in some Wittig procedures.

While KOtBu is a strong base, it is often a suboptimal choice for non-stabilized ylides like isopropyltriphenylphosphonium ylide. The pKa of its conjugate acid, tert-butanol, is around 17-19.[5][10] This value is significantly lower than the pKa of the phosphonium salt. As a result, the deprotonation may be incomplete or reversible, leading to a low concentration of the ylide at equilibrium and ultimately, a poor yield in the subsequent Wittig reaction.[11]

KOtBu is more suitable for phosphonium salts that are activated by adjacent electron-withdrawing groups, which lowers their pKa sufficiently for deprotonation to be effective.[12] That said, if it must be used, ensure it is exceptionally fresh and dry, as its quality is a frequent point of failure.[13]

Q4: How do I choose between n-BuLi, s-BuLi, and t-BuLi?

All three will effectively deprotonate the phosphonium salt. The choice depends on a balance of basicity, nucleophilicity, and steric hindrance.

-

n-BuLi: The most common and cost-effective choice. It is highly basic but also the most nucleophilic. In some cases, it can act as a nucleophile and participate in side reactions.[14][15]

-

s-BuLi: More basic and more sterically hindered than n-BuLi.[16] This increased steric bulk makes it less likely to act as a nucleophile.

-

t-BuLi: The most basic and most sterically hindered of the three.[14][17] Its bulkiness makes it an excellent choice when you need to avoid nucleophilic addition, but it can be more challenging to handle due to its higher pyrophoricity.

For isopropyltriphenylphosphonium bromide, n-BuLi is generally sufficient and the standard choice. If side reactions from nucleophilic attack are a concern with your substrate, switching to s-BuLi or t-BuLi is a logical step.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem: No ylide formation is observed.

-

Symptom: Upon adding the base, the characteristic deep color (often orange, red, or deep purple) of the ylide does not appear. The suspension may remain white or pale yellow.

-

Logical Analysis: This indicates a fundamental failure in the deprotonation step. The flowchart below outlines a systematic approach to diagnosing the root cause.

Caption: Troubleshooting workflow for failed ylide formation.

Problem: The reaction works, but the final alkene yield is low.

-

Symptom: Ylide color forms, but after adding the carbonyl compound and workup, the isolated yield of the desired alkene is poor.

-

Possible Causes & Solutions:

-

Incomplete Deprotonation: If a borderline base like KOtBu was used, the ylide concentration might be too low.

-

Solution: Switch to a stronger, non-nucleophilic base like KHMDS or NaH to ensure complete deprotonation.

-

-

Ylide Decomposition: Non-stabilized ylides are not indefinitely stable, even under inert atmospheres. Prolonged time between ylide generation and addition of the carbonyl compound can lead to degradation.

-

Solution: Add the aldehyde or ketone immediately after the ylide formation is complete (typically after stirring for 30-60 minutes at the appropriate temperature).[11] Consider generating the ylide in situ in the presence of the carbonyl compound, though this is less common for non-stabilized ylides.[11][13]

-

-

Steric Hindrance: The isopropyl group on the ylide and potentially a hindered carbonyl partner can slow down the Wittig reaction, allowing more time for ylide decomposition.

-

Poor Quality Aldehyde: Aldehydes can oxidize to carboxylic acids or polymerize upon storage.[11][20]

-

Solution: Use freshly distilled or purified aldehyde. Consider generating the aldehyde in situ from the corresponding alcohol immediately before the Wittig reaction.[19]

-

-

Q5: What is the ideal solvent for this reaction?

Anhydrous ethereal solvents are standard.

-

Tetrahydrofuran (THF): The most common choice. It readily dissolves the phosphonium salt and the resulting ylide. It is crucial to use freshly distilled, anhydrous THF, as it can contain peroxides and water.

-

Diethyl Ether (Et₂O): Another excellent choice. It is less likely to be deprotonated by very strong bases compared to THF.

-

Dimethyl Sulfoxide (DMSO): Can be used, particularly with NaH as the base, as it helps to solvate the reagents.[21] However, it can be difficult to remove and must be scrupulously dry.

Avoid protic solvents like water or alcohols, as they will instantly quench the ylide.[3][22]

Data & Protocols

Table 1: Comparison of Common Bases for Ylide Formation

This table provides a clear rationale for base selection based on the pKa of the conjugate acid.

| Base | Formula | Conjugate Acid | pKa of Conj. Acid (approx.) | Suitability for Isopropyltriphenylphosphonium Ylide | Reference |

| n-Butyllithium | n-BuLi | Butane | ~50 | Excellent | [9] |

| Sodium Hydride | NaH | Hydrogen (H₂) | ~36 | Very Good | [10][23] |

| Sodium Amide | NaNH₂ | Ammonia | ~38 | Very Good | [5] |

| KHMDS | KN(SiMe₃)₂ | Hexamethyldisilazane | ~30 | Good (less common) | [8][24] |

| Potassium tert-butoxide | KOtBu | tert-Butanol | ~17-19 | Poor / Borderline | [5][10] |